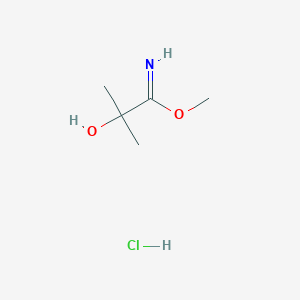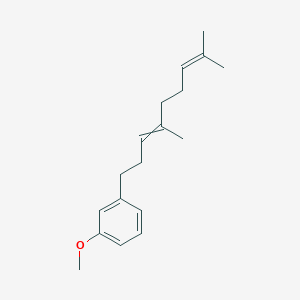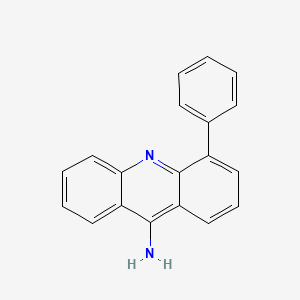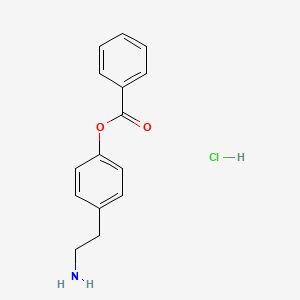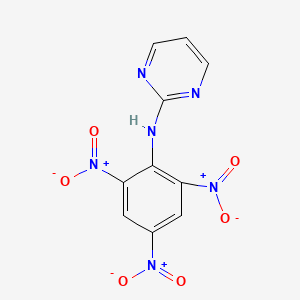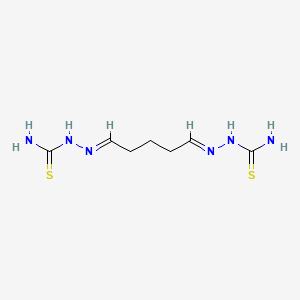
Glutaraldehyde, bisthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaraldehyde, bisthiosemicarbazone is a compound that combines the properties of glutaraldehyde and bisthiosemicarbazone. Glutaraldehyde is a well-known crosslinking agent used in various applications, while bisthiosemicarbazone derivatives are known for their biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisthiosemicarbazone derivatives typically involves the condensation of thiosemicarbazide with aldehydes or ketones. For glutaraldehyde, bisthiosemicarbazone, the reaction involves the condensation of glutaraldehyde with thiosemicarbazide under controlled conditions. This reaction can be carried out using conventional heating or ultrasound irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Glutaraldehyde, bisthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bisthiosemicarbazone derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Glutaraldehyde, bisthiosemicarbazone has a wide range of scientific research applications:
Chemistry: Used as a crosslinking agent in polymer chemistry and material science.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Investigated for its antimicrobial and anticancer properties, showing potential in drug development.
Industry: Utilized in the production of disinfectants and sterilizing agents .
Mechanism of Action
The mechanism of action of glutaraldehyde, bisthiosemicarbazone involves its ability to crosslink proteins and other biomolecules. This crosslinking disrupts the normal function of proteins, leading to antimicrobial and anticancer effects. The compound interacts with amino groups in proteins, forming stable crosslinked structures that inhibit microbial growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazone derivatives: These compounds share similar biological activities and are used in various medicinal applications.
Glutaraldehyde derivatives: These compounds are widely used as crosslinking agents and disinfectants.
Uniqueness
Glutaraldehyde, bisthiosemicarbazone is unique due to its combined properties of glutaraldehyde and bisthiosemicarbazone. This combination enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
39534-03-7 |
|---|---|
Molecular Formula |
C7H14N6S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
[(E)-[(5E)-5-(carbamothioylhydrazinylidene)pentylidene]amino]thiourea |
InChI |
InChI=1S/C7H14N6S2/c8-6(14)12-10-4-2-1-3-5-11-13-7(9)15/h4-5H,1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4+,11-5+ |
InChI Key |
LYURNKYZINZCSX-ZVSIBQGLSA-N |
Isomeric SMILES |
C(C/C=N/NC(=S)N)C/C=N/NC(=S)N |
Canonical SMILES |
C(CC=NNC(=S)N)CC=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


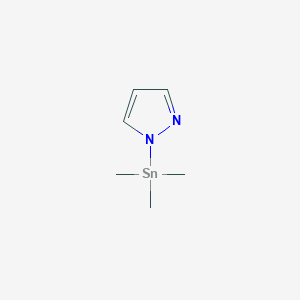
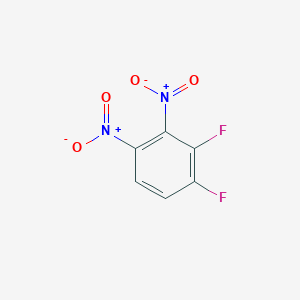
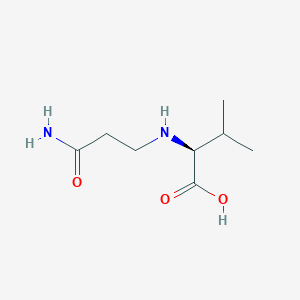
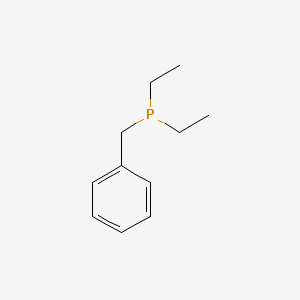
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
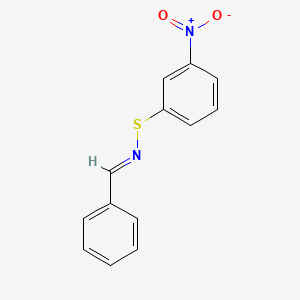
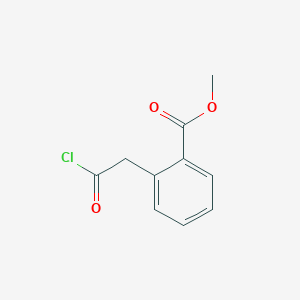
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

